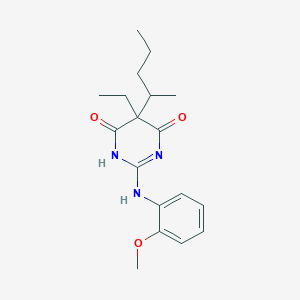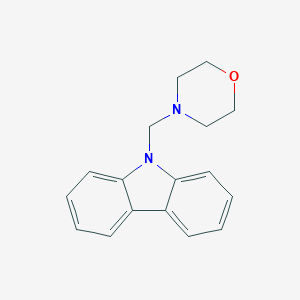
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a nitroaniline moiety, and a nonanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps, starting with the preparation of the trichloroethylamine intermediate. This intermediate is then reacted with 3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trichloroethyl derivatives.
Scientific Research Applications
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)decanamide
- 2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C18H25Cl3N4O3S |
|---|---|
Molecular Weight |
483.8g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C18H25Cl3N4O3S/c1-2-3-4-5-6-7-11-15(26)23-16(18(19,20)21)24-17(29)22-13-9-8-10-14(12-13)25(27)28/h8-10,12,16H,2-7,11H2,1H3,(H,23,26)(H2,22,24,29) |
InChI Key |
FMNVWDZFCCXVLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403755.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)

![2,5-dimethyl-N-{[5-(4-nitrophenyl)-2-furyl]methylene}aniline](/img/structure/B403760.png)
![6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403763.png)
![S-{4-[4-(2-furoylsulfanyl)phenoxy]phenyl} 2-furancarbothioate](/img/structure/B403764.png)


![4-bromo-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B403769.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2,4-dichlorobenzoyl)oxime](/img/structure/B403771.png)

![(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE](/img/structure/B403775.png)
![5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine](/img/structure/B403777.png)
